4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Overview
Description
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.
Biology: In biological research, 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.
Medicine: This compound has potential applications in drug discovery and development. Its structural features can be incorporated into pharmaceuticals to enhance their efficacy and stability.
Industry: In the materials industry, this compound can be used in the design of new materials with improved properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific drug effects.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: This compound is structurally similar but lacks the carboxylic acid group.
Trifluoromethylated pyrroles: These compounds share the trifluoromethyl group but have different core structures.
Uniqueness: 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid stands out due to its combination of the trifluoromethyl group and the pyrrolopyridine core, which provides unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6-4(8(15)16)3-14-5(6)1-2-13-7/h1-3,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNNPONTMXZWGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.